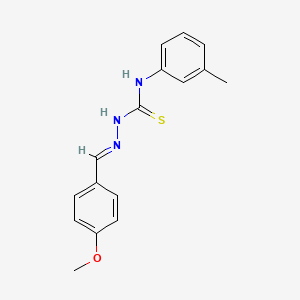

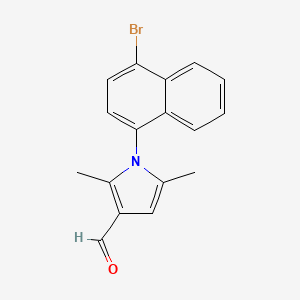

![molecular formula C22H15F3N2O B5554393 2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including cycloaddition reactions, nucleophilic substitution, and oxidative processes. For compounds related to the specified structure, methodologies such as the cycloaddition reaction to access pyridazine derivatives and the use of phosphorus reagents in the synthesis of phosphanylidene-cyclobutane and oxaphosphetane derivatives are relevant (El‐Hussieny et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses provide insights into the geometry, electron distribution, and vibrational frequencies of molecules. For example, the structural characterization of cyclobutyl derivatives through X-ray and DFT studies highlights the intricate details of molecular geometry and electronic properties (Inkaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of a compound is significantly influenced by its structural elements. For instance, the presence of a trifluoromethyl group can enhance the electrophilic character of adjacent carbon atoms, affecting its reactions with nucleophiles. Detailed studies on nucleophilic substitution reactions involving pyridazine derivatives indicate the potential for synthesizing various substituted and ring-fused pyridazinone systems, showcasing the compound's versatile reactivity (Pattison et al., 2009).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of compounds under different conditions. These properties are determined through experimental studies, including crystallography and thermal analysis. The structural and physical characterization of pyrrolone derivatives, for example, provides insights into intermolecular interactions and stability (Aliev et al., 2001).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting a compound's behavior in chemical reactions. Studies on the eco-friendly synthesis and evaluation of antioxidant activity of new derivatives demonstrate the application of green chemistry principles in synthesizing compounds with potential biological activities (Bonacorso et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Metal-Free Cycloaddition Reactions : A study by Alcaide et al. (2015) demonstrated the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes. This process allows for the room-temperature synthesis of substituted cyclobutenes, showcasing the potential for synthesizing complex cyclic structures under mild conditions Alcaide, P. Almendros, I. Fernández, C. Lázaro‐Milla, 2015.

Carborane Reagents for Electrophilic Sources : Reed (2010) discussed the limitations of triflate-based electrophilic reagents and introduced carborane reagents as a more electrophilic alternative. These reagents can be used in reactions where traditional triflates fail, indicating the potential for developing new synthetic pathways using fluorinated compounds C. Reed, 2010.

Polysubstituted Pyridazinones Synthesis : Pattison et al. (2009) explored the synthesis of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. This method may find applications in drug discovery due to the ability to introduce a variety of functional groups into the pyridazinone scaffold, potentially including the specific compound G. Pattison, G. Sandford, D. Yufit, J. Howard, J. Christopher, D. D. Miller, 2009.

Catalysis and Chemical Reactions

Oxidopyrylium [5 + 2] Cycloaddition : The study by D’Erasmo et al. (2016) on α-hydroxy-γ-pyrone-based oxidopyrylium cycloaddition reactions demonstrates the utility of these reactions for generating a diverse range of oxabicyclo[3.2.1]octane products. This highlights the potential for using fluorinated compounds in complex cycloaddition reactions to synthesize novel cyclic compounds Michael P. D’Erasmo, Christine Meck, C. Lewis, Ryan P. Murelli, 2016.

Synthesis of 4-Pyridone-3-Carboxamides : Obydennov et al. (2013) reported a novel two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. This method involves reacting cyano-pyrones with amines and subsequent cyclization, suggesting a route for synthesizing pyridone derivatives potentially relevant to the compound D. L. Obydennov, E. S. Sidorova, B. Usachev, V. Sosnovskikh, 2013.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(3-methyl-1,4-diphenylcyclopenta[d]pyridazin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2O/c1-27-20(15-10-6-3-7-11-15)18-16(12-13-17(18)21(28)22(23,24)25)19(26-27)14-8-4-2-5-9-14/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNOKNUBLSKCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=CC=C2C(=O)C(F)(F)F)C(=N1)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(3-methyl-1,4-diphenylcyclopenta[d]pyridazin-5-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

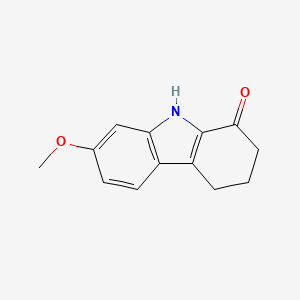

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)

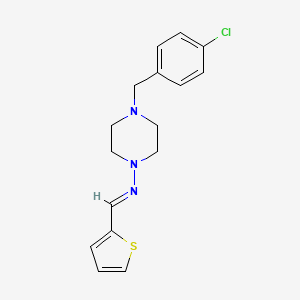

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)